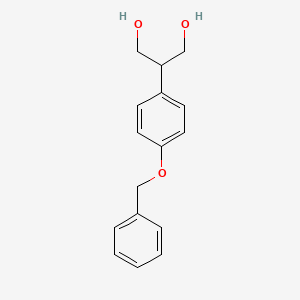

2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇

描述

Synthesis Analysis

The synthesis of related compounds involves the creation of complex molecules with specific functional groups that can exhibit unique behaviors, such as ferroelectric liquid-crystal behavior in the case of (+)-4-(5-Alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates . The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" has been characterized using techniques such as X-ray single crystal diffraction . These studies reveal the presence of intramolecular hydrogen bonds and the conformation of the molecules in the solid phase. For example, the crystal structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one shows NH-tautomerism stabilized by hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions of related compounds can be complex and varied. For instance, the alcoholysis of 4-propenyl-1,3-dioxane leads to the formation of different reaction products without the detection of the diols themselves, indicating a bypass of the expected reaction path . This suggests that the reactivity of the compound "2-(4-(Benzyloxy)phenyl)propane-1,3-diol" could also involve unexpected pathways or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The ESR studies of the 4-phenyl-1,3-dioxane anion provide information on the conformation and restricted rotation of the molecule, which can affect its physical properties such as solubility and melting point . Additionally, the mesomorphic behavior of certain synthesized compounds indicates their potential application in liquid crystal technology .

科学研究应用

聚合物表征和固化

使用核磁共振光谱合成并表征了源自双酚 A、苯胺和甲醛的二官能 1,3-苯并恶嗪化合物。本研究重点关注苯并恶嗪的固化过程,这是一种相关化合物,表明“2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇”在开发具有特定热学和机械性能的先进聚合物材料方面的潜力 (Russell 等人,1998)。

先进光学材料

对偶氮聚合物在可逆光学存储中的研究揭示了相关化合物及其共聚合物的合成,展示了在具有光致双折射的材料开发中使用“2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇”衍生物的潜力。这可能导致在光学数据存储和光子器件中的应用 (孟等人,1996)。

环境生物修复

来自红镰刀菌的漆酶在双酚 A 的生物修复中的作用,双酚 A 是一种与“2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇”结构相似的化合物,突出了酶促降解环境污染物的潜力。这项研究证明了在反胶束体系中使用漆酶降解疏水性酚类污染物的有效性,为减轻相关化合物对环境的影响提出了途径 (Chhaya 和 Gupte,2013)。

材料合成和表征

研究了相关二噁烷化合物加氢生成 3-苯甲氧基-2,2-二甲基-丙醇-1,展示了“2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇”及其衍生物可能的化学转化。这项研究可以为具有特定功能的新型化合物和材料的合成提供信息 (Paczkowski 和 Hölderich,1997)。

液晶行为

对 3-苯氧基取代的丙烷-1,2-二醇衍生物的热行为的研究揭示了它们在形成热致和溶致液晶相方面的潜力。这表明“2-(4-(苯甲氧基)苯基)丙烷-1,3-二醇”可用于设计具有可调节性能的新型液晶材料,用于显示器和电子设备 (Tschierske 等人,1991)。

作用机制

Target of Action

It is known that benzyloxy compounds often interact with enzymes and receptors in the body, influencing various biochemical processes .

Mode of Action

Benzyloxy compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It is known that benzyloxy compounds can influence various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .

Result of Action

Given its potential interactions with enzymes and receptors, it could influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol. For instance, the compound’s solubility in water and organic solvents like ethanol and acetone suggests that it could be affected by the polarity of its environment . Additionally, its stability under inert atmosphere and room temperature conditions indicates that it could be sensitive to oxygen and heat .

属性

IUPAC Name |

2-(4-phenylmethoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)